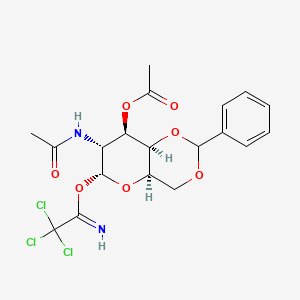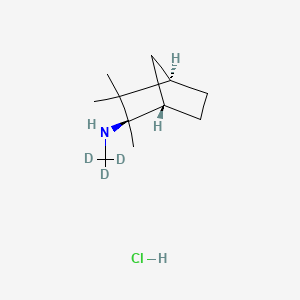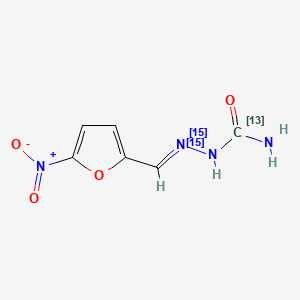
2-(Acetylamino)-2-deoxy-3-O-acetyl-4,6-O-benzylidene-|A-D-galactopyranose Trichloroacetimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetylamino)-2-deoxy-3-O-acetyl-4,6-O-benzylidene-α-D-galactopyranose Trichloroacetimidate is a chemical compound with a complex structure . It is often used in the field of chemistry for various purposes .
Synthesis Analysis
Trichloroacetimidates are commonly employed as alcohol alkylation reagents, particularly when existing functionality is not acid sensitive . They have been applied in many groundbreaking syntheses of biologically relevant oligosaccharides .Chemical Reactions Analysis
Trichloroacetimidates are formed via an intermolecular aglycon transfer mechanism . This insight enables the design of more effective glycosylation protocols, preventing the formation of dead-end side products .Wissenschaftliche Forschungsanwendungen
Proteomics Research
This compound is utilized in proteomics research to study proteins and their interactions. It’s a key reagent in identifying and quantifying proteins in complex biological samples, aiding in understanding diseases and discovering therapeutic targets .
Carbohydrate Research
As a derivatizing agent, it plays a crucial role in carbohydrate research. It’s used for the synthesis of N-acetyllactosamine derivatives and other complex glycans which are essential for studying carbohydrate-protein interactions and glycan structures .
Glycolipid Synthesis
Glycolipids are essential components of cell membranes and play a role in cell recognition and signaling. This compound is used to synthesize glycolipids for studying their functions and roles in various biological processes .
Glycosyl Amino Acid and Glycopeptide Synthesis
It’s involved in the synthesis of glycosyl amino acids and glycopeptides, which are important for understanding protein structure and function, as well as for developing new pharmaceuticals .
Nucleoside and Nucleotide Glycosidation
This compound is used in the glycosidation of nucleosides and nucleotides, which is crucial for creating modified DNA or RNA strands used in genetic research and therapy .
Glycosamino Glycan Synthesis
Glycosaminoglycans have various biological functions including regulating cell growth. This compound aids in synthesizing these complex molecules for further study .
Cell Wall Constituent Synthesis
It’s used in synthesizing components of cell walls, particularly in bacteria and plants. This is vital for understanding cell wall structure and developing antibiotics or herbicides .
GPI Anchor Synthesis
GPI anchors are molecules that tether proteins to cell membranes. This compound is used to synthesize GPI anchors for studying membrane protein anchoring and signaling .
Cyclooligosaccharide Generation
Cyclooligosaccharides have applications in drug delivery systems due to their ability to form inclusion complexes with various molecules. This compound is instrumental in their generation .
Each application mentioned above showcases the versatility of this compound in scientific research, contributing significantly to advancements in various fields.
Wirkmechanismus
Target of Action
Trichloroacetimidates are commonly employed as alcohol alkylation reagents . Therefore, the primary targets of this compound could be alcohols in various biochemical reactions.
Mode of Action
The compound interacts with its targets (alcohols) through a process known as alkylation . This process involves the transfer of an alkyl group from the trichloroacetimidate to the alcohol, resulting in the formation of an ether or ester .
Biochemical Pathways
Given its role as an alcohol alkylation reagent, it can be inferred that it plays a role in various biochemical synthesis pathways where alkylation is required .
Pharmacokinetics
It is known that the compound is a white solid soluble in organic solvents, preferably nonpolar ones especially cyclohexane . Polar solvents promote ionization and decomposition . This suggests that the compound’s bioavailability could be influenced by the polarity of the environment.
Result of Action
The result of the compound’s action is the formation of ethers or esters through the alkylation of alcohols . This can lead to the synthesis of various other compounds, depending on the specific alcohol and the conditions of the reaction .
Action Environment
The action of the compound is influenced by environmental factors such as the polarity of the solvent. The compound is soluble in nonpolar solvents like cyclohexane, and polar solvents can promote ionization and decomposition . Therefore, the choice of solvent can significantly influence the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
[(4aR,6R,7R,8R,8aR)-7-acetamido-2-phenyl-6-(2,2,2-trichloroethanimidoyl)oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl3N2O7/c1-9(25)24-13-15(28-10(2)26)14-12(29-17(13)31-18(23)19(20,21)22)8-27-16(30-14)11-6-4-3-5-7-11/h3-7,12-17,23H,8H2,1-2H3,(H,24,25)/t12-,13-,14+,15-,16?,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITIXZADLMPSAR-ZKSLVMDMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC(=N)C(Cl)(Cl)Cl)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OC(=N)C(Cl)(Cl)Cl)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl3N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746908 |
Source


|
| Record name | 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-1-O-(2,2,2-trichloroethanimidoyl)-alpha-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Acetylamino)-2-deoxy-3-O-acetyl-4,6-O-benzylidene-|A-D-galactopyranose Trichloroacetimidate | |
CAS RN |
171973-69-6 |
Source


|
| Record name | 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-1-O-(2,2,2-trichloroethanimidoyl)-alpha-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














